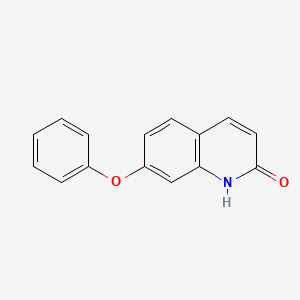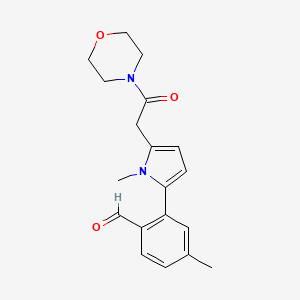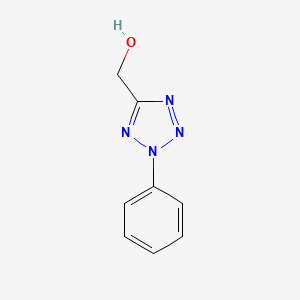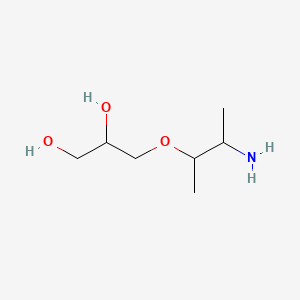
1,2-Propanediol, 3-(2-amino-1-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is an organic compound with the molecular formula C7H17NO3. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-propanediol with 2-amino-1-methylpropanol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Produces aldehydes, ketones, or carboxylic acids.
Reduction: Results in the formation of alcohols or amines.
Substitution: Leads to the formation of ethers or esters.
Scientific Research Applications
1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is widely used in scientific research due to its unique properties. It is employed in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Additionally, it is used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various fields.
Mechanism of Action
1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is compared with similar compounds such as 1,2-propanediol and 3-amino-1,2-propanediol. While these compounds share structural similarities, 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)- is unique in its functional groups and reactivity. This uniqueness makes it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
1,2-Propanediol
3-Amino-1,2-propanediol
1,2-Propanediol, 3-(dimethylamino)-
This detailed overview provides a comprehensive understanding of 1,2-Propanediol, 3-(2-amino-1-methylpropoxy)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H17NO3 |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-(3-aminobutan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-5(8)6(2)11-4-7(10)3-9/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
CPEVJVFVCYUUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OCC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


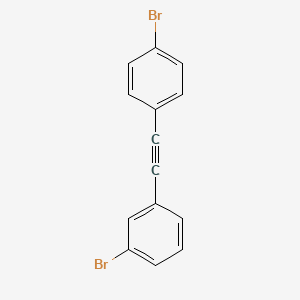
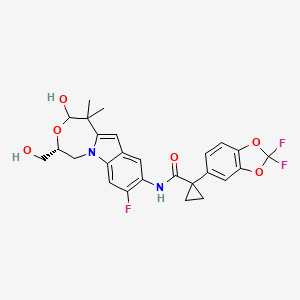
![6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B15351526.png)
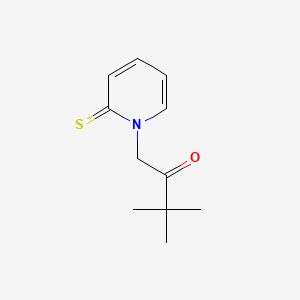
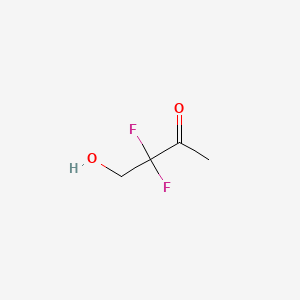
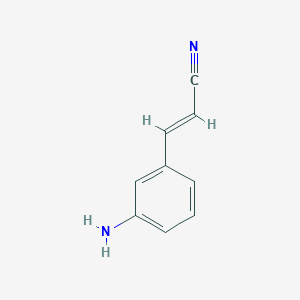
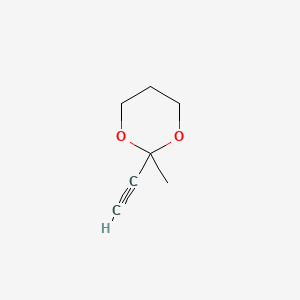
![Cyclopentaneacetic acid, alpha-hydroxy-alpha-1-propen-1-yl-, 1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B15351548.png)
![1,1'-((3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(propan-2-one)](/img/structure/B15351550.png)

